An In-depth Technical Guide to the Synthesis and Characterization of N-Methylpyridinium Chloride
An In-depth Technical Guide to the Synthesis and Characterization of N-Methylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-Methylpyridinium chloride (C₆H₈ClN). The document details the underlying chemical reaction, experimental protocols, and the analytical techniques used to verify the compound's identity and purity. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.
Introduction
N-Methylpyridinium chloride is a quaternary ammonium (B1175870) salt formed by the N-methylation of pyridine (B92270).[1] It is the chloride salt of the N-methylpyridinium cation.[1] This compound and its derivatives are of interest in various fields, including as ionic liquids and in chemical synthesis.[1][2] The synthesis of N-Methylpyridinium chloride is a classic example of the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide.[2]
Synthesis of N-Methylpyridinium Chloride
The synthesis of N-Methylpyridinium chloride is achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction.[2] In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. This concerted mechanism involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the bond between the methyl group and its leaving group.
A common and cost-effective method for this synthesis involves the reaction of pyridine with methyl chloride in an aqueous solution.[3]
Reaction Scheme:
C₅H₅N + CH₃Cl → [C₅H₅NCH₃]⁺Cl⁻
Reaction Mechanism
The diagram below illustrates the Sₙ2 mechanism for the formation of N-Methylpyridinium chloride.
Caption: Sₙ2 reaction mechanism for N-Methylpyridinium chloride synthesis.
Physicochemical and Spectroscopic Data
The identity and purity of synthesized N-Methylpyridinium chloride are confirmed through various analytical techniques. The key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈ClN |
| Molecular Weight | 129.59 g/mol [4][5][6] |
| Appearance | White to almost white crystalline powder |
| Melting Point | 138-144 °C |
| ¹H NMR (D₂O) | δ 9.33 (d), 9.02 (t), 8.94 (d), 8.23 (t), 4.53 (s, 3H, N-CH₃) ppm (values for a similar compound)[7] |
| ¹³C NMR | Expected peaks for pyridinium (B92312) ring carbons and the N-methyl carbon. |
| IR Spectroscopy (KBr) | Bands corresponding to C-H aromatic stretching and changes in ring vibrations upon quaternization.[8] |
| Mass Spectrometry (ESI-MS) | m/z for C₆H₈N⁺: 94.065 g/mol (Monoisotopic Mass)[1][9] |
Experimental Protocols
Synthesis of N-Methylpyridinium Chloride
This protocol is adapted from a patented method utilizing pyridine and methyl chloride.[3]
Materials:
-
Pyridine
-
Methyl Chloride
-
Deionized Water
-
Reaction vessel (autoclave or pressure-rated reactor)
Procedure:
-
Charge the reaction vessel with pyridine and water. A typical molar ratio of pyridine to methyl chloride to water is 1:1.05:1.10.[3]
-
Seal the vessel and heat the mixture to a temperature between 50-90 °C.[3]
-
Slowly introduce methyl chloride gas into the reaction mixture while maintaining the temperature. The pressure during the reaction is typically kept between 0 and 0.70 MPa.[3]
-
Continue feeding methyl chloride over a period of several hours (e.g., 6 hours), followed by an incubation period (e.g., 10 hours) to ensure the reaction goes to completion.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting aqueous solution of N-Methylpyridinium chloride can be concentrated under reduced pressure to yield the crude product.
-
For purification, the crude product can be washed with a non-polar solvent like diethyl ether to remove any unreacted pyridine.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Protocols
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to a 5 mm NMR tube.[10]
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon signals, respectively.[10]
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the solid product.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrophotometer.
-
Data Acquisition: Scan the sample over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹) to obtain the infrared absorption spectrum.
4.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol (B129727) or acetonitrile.[10]
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is well-suited for analyzing quaternary ammonium salts.[10]
-
Data Acquisition: Operate the instrument in positive ion mode to detect the N-Methylpyridinium cation ([C₅H₅NCH₃]⁺).[10] Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
Synthesis and Characterization Workflow
The following diagram provides a visual representation of the entire workflow, from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of N-Methylpyridinium chloride.
References
- 1. Methylpyridinium - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102267939A - Preparation method of N-methyl-pyridine chloride - Google Patents [patents.google.com]
- 4. Pyridinium, 1-methyl-, chloride (1:1) | C6H8ClN | CID 82116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylpyridinium chloride synthesis - chemicalbook [chemicalbook.com]
- 6. veeprho.com [veeprho.com]
- 7. 3-CARBAMYL-1-METHYLPYRIDINIUM CHLORIDE(1005-24-9) 1H NMR [m.chemicalbook.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. N-Methylpyridinium | C6H8N+ | CID 13597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
